molecular formula C9H11NO2S B8316532 Methyl(3-nitrophenethyl)sulfane

Methyl(3-nitrophenethyl)sulfane

Cat. No. B8316532
M. Wt: 197.26 g/mol
InChI Key: AGSNXNRILVDGLI-UHFFFAOYSA-N
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Patent
US08461134B2

Procedure details

A solution of 3-nitrophenethyl methanesulfonate (6 g, 24.5 m mol) in DMF (30 mL) was stirred at room temperature, then sodium methyl mercaptide (22 g, 20%) was added, followed by stirring at 70° C. overnight. Water was added to terminate the reaction. The aqueous layer was extracted with ethyl acetate 3 times. The combined organic phase was washed with brine, dried over sodium sulfate and concentrated to give methyl(3-nitrophenethyl)sulfane (4.4 g, yield 91%). 1H NMR: 400 MHz CDCl3 δ 8.09-8.07 (m, 2H), 7.53-7.56 (m, 1H), 7.49-7.45 (m, 1H), 3.03-2.99 (m, 2H), 2.81-2.78 (m, 2H), 2.16 (s, 3H).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([N+:14]([O-:16])=[O:15])[CH:9]=1)(=O)=O.[CH3:17][S-:18].[Na+].O>CN(C=O)C>[CH3:17][S:18][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([N+:14]([O-:16])=[O:15])[CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
CS(=O)(=O)OCCC1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
22 g
Type
reactant
Smiles
C[S-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
by stirring at 70° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate 3 times
WASH
Type
WASH
Details
The combined organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CSCCC1=CC(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.